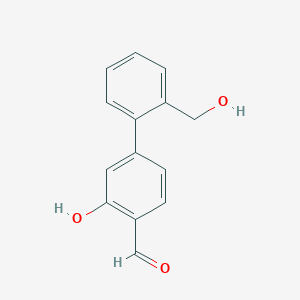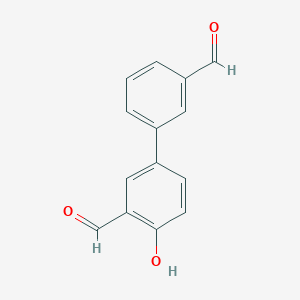
2-Formyl-5-(2-hydroxymethylphenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Formyl-5-(2-hydroxymethylphenyl)phenol, 95% (2F5HMPP) is a phenolic compound found in many different plants, including some species of Rhododendron, and is used in a variety of scientific applications. 2F5HMPP is a potent antioxidant, with antioxidant properties that are higher than those of many other phenolic compounds. In addition to its antioxidant properties, 2F5HMPP has been found to have a wide range of other biochemical and physiological effects, including anti-inflammatory and anti-cancer properties.
作用机制
2-Formyl-5-(2-hydroxymethylphenyl)phenol, 95% has been found to act as an antioxidant by scavenging free radicals and preventing oxidative damage. It has also been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and the development of cancer. In addition, 2-Formyl-5-(2-hydroxymethylphenyl)phenol, 95% has been found to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are inflammatory mediators.
Biochemical and Physiological Effects
2-Formyl-5-(2-hydroxymethylphenyl)phenol, 95% has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties, as well as antioxidant properties. In addition, 2-Formyl-5-(2-hydroxymethylphenyl)phenol, 95% has been found to have anti-allergic, anti-microbial, and anti-fungal properties, as well as to have potential anti-diabetic and anti-obesity effects.
实验室实验的优点和局限性
The advantages of using 2-Formyl-5-(2-hydroxymethylphenyl)phenol, 95% in laboratory experiments include its relatively low cost and its availability from many different sources. In addition, 2-Formyl-5-(2-hydroxymethylphenyl)phenol, 95% is relatively stable and can be stored for long periods of time. The major limitation of using 2-Formyl-5-(2-hydroxymethylphenyl)phenol, 95% in laboratory experiments is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are a number of potential future directions for research involving 2-Formyl-5-(2-hydroxymethylphenyl)phenol, 95%. These include further studies into its antioxidant, anti-inflammatory, and anti-cancer properties, as well as studies into its potential therapeutic uses. In addition, further research into the biochemical and physiological effects of 2-Formyl-5-(2-hydroxymethylphenyl)phenol, 95% could lead to the development of new drugs and treatments. Other potential future directions for 2-Formyl-5-(2-hydroxymethylphenyl)phenol, 95% research include studies into its potential use in food preservation and studies into its potential use as an additive in cosmetics and other products.
合成方法
2-Formyl-5-(2-hydroxymethylphenyl)phenol, 95% can be synthesized by a variety of methods, including the use of a Grignard reaction, a Claisen condensation, and a Williamson ether synthesis. The Grignard reaction involves the reaction of a Grignard reagent with an aldehyde or ketone, while the Claisen condensation involves the reaction of two esters. The Williamson ether synthesis involves the reaction of an alcohol with an alkyl halide. All of these methods can be used to synthesize 2-Formyl-5-(2-hydroxymethylphenyl)phenol, 95% in a laboratory setting.
科学研究应用
2-Formyl-5-(2-hydroxymethylphenyl)phenol, 95% has been found to have a wide range of scientific research applications. It has been used in studies looking at the effects of antioxidants on cell health, as well as studies looking at the effects of antioxidants on inflammation. It has also been used in studies looking at the effects of antioxidants on cancer cells, as well as studies looking at the effects of antioxidants on the immune system.
属性
IUPAC Name |
2-hydroxy-4-[2-(hydroxymethyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-8-11-3-1-2-4-13(11)10-5-6-12(9-16)14(17)7-10/h1-7,9,15,17H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBQYUDCZCWDDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685071 |
Source


|
| Record name | 3-Hydroxy-2'-(hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-(2-hydroxymethylphenyl)phenol | |
CAS RN |
1261925-08-9 |
Source


|
| Record name | 3-Hydroxy-2'-(hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














